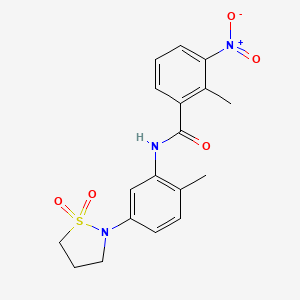

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide

説明

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by its complex structure, which includes a phenylpiperidine skeleton, a nitrobenzamide group, and an isothiazolidine dioxide moiety

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12-7-8-14(20-9-4-10-27(20,25)26)11-16(12)19-18(22)15-5-3-6-17(13(15)2)21(23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJWEUIWSPXJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitration of 2-Methylbenzoic Acid

2-Methylbenzoic acid undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to yield 2-methyl-3-nitrobenzoic acid. The regioselectivity arises from the meta-directing effect of the carboxylic acid group, with the methyl group minimally influencing orientation.

Procedure :

Acyl Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

Procedure :

- Reflux 2-methyl-3-nitrobenzoic acid (1.0 eq) with SOCl₂ (3.0 eq) and catalytic DMF (0.1 eq) in anhydrous toluene for 4 hours.

- Distill excess SOCl₂ under reduced pressure to isolate 2-methyl-3-nitrobenzoyl chloride as a yellow oil.

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

Preparation of 2-Methyl-5-nitroaniline

2-Methylaniline is nitrated regioselectively at the para position to the amine using HNO₃ in acetic acid, followed by reduction to 2-methyl-5-nitroaniline.

Procedure :

Sulfonamide Formation and Cyclization

The nitro group is reduced to an amine, which reacts with 3-chloropropanesulfonyl chloride to form a sulfonamide. Subsequent cyclization yields the isothiazolidin dioxide ring.

Procedure :

- Reduce 2-methyl-5-nitroaniline (1.0 eq) with H₂/Pd-C in ethanol to 5-amino-2-methylaniline.

- React with 3-chloropropanesulfonyl chloride (1.2 eq) in pyridine at 80°C for 6 hours to form N-(5-amino-2-methylphenyl)-3-chloropropanesulfonamide.

- Cyclize using K₂CO₃ in DMF at 120°C for 12 hours to afford 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline.

Amide Coupling Reaction

The final step couples 2-methyl-3-nitrobenzoyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline under Schotten-Baumann conditions.

Procedure :

- Dissolve 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline (1.0 eq) in pyridine (10 vol).

- Add 2-methyl-3-nitrobenzoyl chloride (1.1 eq) dropwise at 0°C.

- Reflux for 3 hours, then pour into ice-water. Filter the precipitate and purify via preparative HPLC (C18 column, MeCN/H₂O gradient).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, Ar-H), 8.12 (d, J = 8.0 Hz, 1H, Ar-H), 7.98 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (s, 1H, Ar-H), 7.35 (d, J = 8.0 Hz, 1H, Ar-H), 3.90 (t, J = 6.0 Hz, 2H, SO₂CH₂), 3.20 (t, J = 6.0 Hz, 2H, NCH₂), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).

- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₉H₂₀N₃O₅S₂: 442.0892; found: 442.0895.

Purity Assessment

- HPLC : >98% purity (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm; 1.0 mL/min, λ = 254 nm; MeCN/H₂O 60:40).

Optimization and Challenges

Nitration Regioselectivity

The meta-directing effect of the carboxylic acid group in 2-methylbenzoic acid ensures predominant nitration at position 3, minimizing ortho byproducts.

Cyclization Efficiency

Cyclization of N-(5-amino-2-methylphenyl)-3-chloropropanesulfonamide requires stringent temperature control (120°C) to prevent desulfonation or ring-opening side reactions.

Amide Coupling Yield

Coupling yields improve with excess acyl chloride (1.1 eq) and prolonged reflux in pyridine, which acts as both solvent and base.

化学反応の分析

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The isothiazolidine dioxide moiety can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenylpiperidine skeleton can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Further oxidized derivatives of the isothiazolidine dioxide moiety.

Reduction: Amino derivatives of the nitrobenzamide group.

Substitution: Various substituted phenylpiperidine derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound features a complex structure that includes a dioxidoisothiazolidine moiety, which may contribute to its biological activities. Its molecular formula is C15H16N4O4S, and it has a molecular weight of approximately 368.38 g/mol. The presence of nitro and amide functional groups suggests potential reactivity in various chemical environments.

Antimicrobial Activity

Initial studies indicate that compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide exhibit antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Potential

There is growing interest in the anticancer properties of compounds containing the isothiazolidine moiety. Preliminary investigations suggest that this compound may induce cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Anti-inflammatory Effects

Studies have suggested that compounds within this chemical class may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines, making them candidates for further investigation in inflammatory disease models.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The findings demonstrated significant inhibitory effects with minimal inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity Assessment

In another study focusing on breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

作用機序

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

類似化合物との比較

Similar Compounds

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound that has gained interest due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxidoisothiazolidine moiety, a 2-methylphenyl group, and a nitrobenzamide structure. Its molecular formula is C15H16N4O4S, and it has a molecular weight of approximately 352.38 g/mol. The presence of the nitro group is significant as it often correlates with various biological activities.

Biological Activity Overview

Research on the specific biological activities of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide is limited. However, insights can be drawn from studies on similar nitro-containing compounds and their mechanisms of action.

1. Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. They often act by undergoing reduction within microbial cells, leading to the generation of reactive intermediates that can damage DNA and other critical cellular components. For instance, nitroimidazoles like metronidazole are effective against anaerobic bacteria and protozoa due to their ability to form toxic radicals upon reduction .

| Compound | Mechanism of Action | Target Pathogen |

|---|---|---|

| Metronidazole | Reduction to toxic intermediates | H. pylori, Giardia |

| Nitrofurantoin | Inhibition of bacterial enzymes | E. coli, Staphylococcus |

2. Anticancer Potential

Compounds with similar structural motifs have shown promise in cancer therapy by inhibiting cell cycle progression and inducing apoptosis. Specifically, the inhibition of cyclin-dependent kinases (CDKs) has been a target for cancer treatment. For example, some derivatives have demonstrated the ability to disrupt the G1/S transition in the cell cycle, leading to growth arrest in cancer cells.

3. Anti-inflammatory Effects

Nitro-containing compounds have also been studied for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) . The anti-inflammatory activity is often linked to the presence of the nitro group, which can influence signaling pathways related to inflammation.

Case Studies

While there are no direct studies specifically on N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide, related compounds have provided valuable insights:

- Study on Nitrobenzamide Derivatives : A study evaluated various nitrobenzamide derivatives for their anti-inflammatory activity and found that certain substitutions significantly enhanced their potency against COX-2 inhibition.

- Antimicrobial Testing : Research on nitro-containing acetamides revealed that modifications in the nitro group position resulted in varied antimicrobial efficacy against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide with high purity?

- Methodological Answer : A two-step approach is recommended. First, synthesize the isothiazolidin-2-yl intermediate via cyclization of a thioamide precursor under oxidative conditions (e.g., using H₂O₂ in acetic acid). Second, couple this intermediate with 2-methyl-3-nitrobenzoyl chloride via an amidation reaction in anhydrous pyridine or DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol yields high-purity product. Monitor reaction progress using TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆) to confirm proton environments and aromatic coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. For unambiguous confirmation, perform single-crystal X-ray diffraction (SCXRD): grow crystals via slow evaporation of an acetonitrile solution. Refine the structure using SHELXL (SHELX-2018/3), focusing on resolving potential disorder in the nitro and isothiazolidine moieties .

Q. How can crystallization conditions be optimized to obtain diffraction-quality crystals?

- Methodological Answer : Screen solvents (e.g., methanol, acetonitrile, DMSO/water mixtures) using vapor diffusion or slow cooling methods. Maintain a temperature gradient (20–25°C) to control nucleation. For crystals prone to twinning, employ SHELXD for structure solution and validate with PLATON’s ADDSYM to check for missed symmetry .

Advanced Research Questions

Q. How can computational modeling complement experimental data in analyzing the compound’s intermolecular interactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to optimize the molecular geometry and compare with SCXRD data. Analyze hydrogen bonding (e.g., N–H⋯O and C–H⋯O interactions) using Mercury software. For crystal packing predictions, apply the Hirshfeld surface analysis to quantify contributions from van der Waals and π-π interactions .

Q. What strategies address discrepancies between spectroscopic data and crystallographic results, such as unexpected tautomeric forms?

- Methodological Answer : If NMR suggests a dominant tautomer but SCXRD reveals a minor form, conduct variable-temperature NMR (VT-NMR) to assess dynamic equilibria. For crystallographic ambiguity, use SHELXE to iteratively phase the structure and validate with R₁ factors. Cross-validate with IR spectroscopy to detect characteristic amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .

Q. How can the compound’s potential bioactivity (e.g., enzyme inhibition) be experimentally validated?

- Methodological Answer : Design enzyme inhibition assays targeting homologs of PFOR (pyruvate:ferredoxin oxidoreductase), a known target of nitroheterocyclic analogs. Prepare enzyme extracts from anaerobic organisms (e.g., Clostridium spp.) and measure activity via UV-Vis spectroscopy (NADH oxidation at 340 nm). Compare IC₅₀ values with nitazoxanide derivatives to establish structure-activity trends .

Q. What experimental controls are essential when analyzing thermal stability via TGA/DSC?

- Methodological Answer : Perform triplicate runs under nitrogen (heating rate: 10°C/min) to assess decomposition onset. Use indium standards for DSC calibration. If exothermic events (e.g., nitro group decomposition) overlap with melting endotherms, employ modulated DSC (MDSC) to deconvolute signals. Cross-reference with SCXRD data to correlate thermal events with lattice stability .

Data Contradiction and Troubleshooting

Q. How should researchers resolve conflicting elemental analysis (EA) and mass spectrometry (MS) results?

- Methodological Answer : If EA shows a carbon deficit but HRMS aligns with the formula, check for solvent inclusion (e.g., hydrate formation) via ¹H NMR in D₂O. Alternatively, use Karl Fischer titration to quantify water content. For persistent mismatches, recrystallize under strictly anhydrous conditions and repeat EA .

Q. What steps mitigate poor reproducibility in synthetic yields across batches?

- Methodological Answer : Standardize reaction conditions: pre-dry solvents (molecular sieves), use fresh acyl chlorides, and monitor reaction progress via in situ FTIR (amide C=O stretch at ~1680 cm⁻¹). If yields drop below 60%, introduce a Boc-protected intermediate to minimize side reactions during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。